molecular formula C16H14ClNOS B2362053 (2-Chloro-5-methylsulfanylphenyl)-(2,3-dihydroindol-1-yl)methanone CAS No. 333430-90-3

(2-Chloro-5-methylsulfanylphenyl)-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B2362053
CAS No.: 333430-90-3
M. Wt: 303.8
InChI Key: NIQLNGUYYLRYTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis .

Mechanism of Action

The mechanism of action of “(2-Chloro-5-methylsulfanylphenyl)-(2,3-dihydroindol-1-yl)methanone” is not well-understood due to the lack of available data .

Safety and Hazards

The safety and hazards associated with “(2-Chloro-5-methylsulfanylphenyl)-(2,3-dihydroindol-1-yl)methanone” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c1-20-12-6-7-14(17)13(10-12)16(19)18-9-8-11-4-2-3-5-15(11)18/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLNGUYYLRYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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